molecular formula C15H23NO2 B12660954 4-Methylpentyl 4-(dimethylamino)benzoate CAS No. 84604-80-8

4-Methylpentyl 4-(dimethylamino)benzoate

Cat. No.: B12660954
CAS No.: 84604-80-8
M. Wt: 249.35 g/mol
InChI Key: UXQNDGIUVXGSEK-UHFFFAOYSA-N
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Description

4-Methylpentyl 4-(dimethylamino)benzoate is an organic compound with the molecular formula C15H23NO2 and a molecular weight of 249.34862 g/mol . This compound is characterized by the presence of a benzoate ester functional group, which is substituted with a 4-(dimethylamino) group and a 4-methylpentyl group. It is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylpentyl 4-(dimethylamino)benzoate typically involves the esterification of 4-(dimethylamino)benzoic acid with 4-methylpentanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

4-Methylpentyl 4-(dimethylamino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methylpentyl 4-(dimethylamino)benzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Employed in biochemical assays and as a probe in molecular biology studies.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the manufacture of specialty chemicals, coatings, and polymers.

Mechanism of Action

The mechanism of action of 4-Methylpentyl 4-(dimethylamino)benzoate involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The ester functional group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with cellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylpentyl 4-(dimethylamino)benzoate is unique due to the presence of the 4-methylpentyl group, which imparts distinct physicochemical properties such as increased hydrophobicity and altered reactivity compared to its analogs. This uniqueness makes it suitable for specific applications where these properties are advantageous .

Properties

CAS No.

84604-80-8

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

4-methylpentyl 4-(dimethylamino)benzoate

InChI

InChI=1S/C15H23NO2/c1-12(2)6-5-11-18-15(17)13-7-9-14(10-8-13)16(3)4/h7-10,12H,5-6,11H2,1-4H3

InChI Key

UXQNDGIUVXGSEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCOC(=O)C1=CC=C(C=C1)N(C)C

Origin of Product

United States

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